Acetonitrile, 2-[(3-methoxyphenyl)amino]-
Overview
Description
- Its IUPAC Standard InChI is: InChI=1S/C9H9NO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5H2,1H3 .
- Commonly known as (3-methoxyphenyl)acetonitrile , it is also referred to as m-methoxy benzyl cyanide or Benzeneacetonitrile, 3-methoxy- .
Acetonitrile, 2-[(3-methoxyphenyl)amino]-: is a chemical compound with the molecular formula C₉H₉NO and a molecular weight of 138.1 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including nucleophilic aromatic substitution (SNAr) reactions. For example, it can be prepared by reacting 3-methoxyaniline with acetonitrile in the presence of a base.
Reaction Conditions: The reaction typically occurs under mild conditions, and the choice of base and solvent influences the yield and selectivity.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale settings.
Chemical Reactions Analysis
Reactivity: Acetonitrile, 2-[(3-methoxyphenyl)amino]- can undergo various reactions, including
Common Reagents and Conditions: Reagents like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and solvents like DMF (dimethylformamide) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Medicine: Investigated for potential pharmaceutical applications.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other aromatic nitriles or substituted anilines.
Uniqueness: The combination of the methoxy group and the cyano group in the ortho position makes this compound distinct.
Biological Activity
Acetonitrile, 2-[(3-methoxyphenyl)amino]- (CAS No. 28354-26-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of Acetonitrile, 2-[(3-methoxyphenyl)amino]- can be represented as follows:
- Molecular Formula : C10H12N2O
- Molecular Weight : 176.22 g/mol
- IUPAC Name : 2-[(3-methoxyphenyl)amino]acetonitrile
The biological activity of this compound is attributed to its ability to interact with various biological targets. The methoxy group on the phenyl ring enhances lipophilicity, which may facilitate membrane penetration and receptor binding. The amino group is likely involved in hydrogen bonding with target proteins, influencing enzyme activity or receptor signaling pathways.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the cytotoxic effects of Acetonitrile, 2-[(3-methoxyphenyl)amino]- on various cancer cell lines. For example:
- In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results compared to standard chemotherapeutic agents.
Mechanism of Induced Apoptosis
The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. This includes the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. Flow cytometry analysis further confirmed increased annexin V binding in treated cells, indicating early apoptotic events.
Study on Synergistic Effects with Chemotherapeutics
A study investigated the synergistic effects of Acetonitrile, 2-[(3-methoxyphenyl)amino]- when combined with doxorubicin. The results demonstrated enhanced cytotoxicity in MCF-7 cells when treated with both agents compared to doxorubicin alone.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in neuronal cell lines subjected to oxidative stress. The extract significantly reduced cell death and increased cell viability under conditions induced by hydrogen peroxide.
Properties
IUPAC Name |
2-(3-methoxyanilino)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYOZZOFOPMAAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296673 | |
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28354-26-9 | |
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28354-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(3-Methoxyphenyl)amino]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901296673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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